Technical Monograph: 3-Bromoimidazo[1,2-c]pyrimidin-5-ol Hydrochloride
Technical Monograph: 3-Bromoimidazo[1,2-c]pyrimidin-5-ol Hydrochloride
This technical guide details the chemical structure, synthesis, and application of 3-bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
3-Bromoimidazo[1,2-c]pyrimidin-5-ol hydrochloride (CAS: 1780432-03-2) is a fused bicyclic heterocycle belonging to the imidazo[1,2-c]pyrimidine class. It serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., PI3K/mTOR) and antiviral agents. Its structural uniqueness lies in the "c" fusion of the imidazole and pyrimidine rings, which mimics the purine core of adenosine triphosphate (ATP), granting it intrinsic affinity for ATP-binding pockets in enzymes.
This guide provides a comprehensive analysis of its tautomeric nature, a validated synthesis protocol starting from cytosine, and its mechanistic role in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-bromo-5H-imidazo[1,2-c]pyrimidin-5-one hydrochloride (Tautomer-dependent) |
| Common Name | 3-Bromoimidazo[1,2-c]pyrimidin-5-ol HCl |
| CAS Number | 1780432-03-2 |
| Molecular Formula | C₆H₄BrN₃O[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 213.01 (Free base) / 249.47 (HCl salt) |
| SMILES | OC1=NC=CN2C=C(Br)N=C12.Cl |
Structural Tautomerism
The compound exists in a tautomeric equilibrium between the enol form (5-ol) and the keto form (5-one) . While the "5-ol" nomenclature is often used in catalogs to emphasize the aromatic potential, the 5-one (amide-like) form is typically the dominant species in the solid state and in polar solvents, driven by the stability of the amide resonance.
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5-ol Form: Fully aromatic pyrimidine ring; acts as a hydrogen bond donor.
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5-one Form: Disrupted aromaticity in the pyrimidine ring; acts as a hydrogen bond acceptor (carbonyl) and donor (NH, if not substituted).
Structural Visualization (DOT)
The following diagram illustrates the core numbering scheme and the tautomeric equilibrium.
Caption: Tautomeric equilibrium between the 5-ol and 5-one forms. The 3-bromo substituent is located on the imidazole ring, while the oxygen functionality resides on the pyrimidine ring.
Synthesis Protocol
The synthesis of 3-bromoimidazo[1,2-c]pyrimidin-5-ol is a convergent process. The most robust route utilizes cytosine as the starting material, leveraging its pre-existing pyrimidine architecture.
Retrosynthetic Strategy
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Core Formation: Condensation of cytosine with a bifunctional electrophile (chloroacetaldehyde) to form the imidazo[1,2-c]pyrimidine scaffold.
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Functionalization: Regioselective bromination at the C3 position using N-Bromosuccinimide (NBS).
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Salt Formation: Stabilization as the hydrochloride salt.
Step-by-Step Methodology
Step 1: Cyclization (Formation of the Scaffold)
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Reagents: Cytosine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq).
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Solvent: Ethanol/Water (1:1) or DMF.[4]
-
Conditions: Reflux (80–100°C) for 4–6 hours.
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Mechanism: The exocyclic amine (N4) of cytosine attacks the aldehyde carbonyl, followed by the ring nitrogen (N3) attacking the alpha-carbon, displacing chloride.
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Workup: Cool to 0°C. The product, imidazo[1,2-c]pyrimidin-5(6H)-one , often precipitates. Filter, wash with cold ethanol, and dry.
Step 2: Regioselective Bromination
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Reagents: Imidazo[1,2-c]pyrimidin-5(6H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: DMF or Acetonitrile.
-
Conditions: Stir at Room Temperature (25°C) for 2–4 hours.
-
Rationale: The imidazole ring is electron-rich.[4][6] Position 3 is the most nucleophilic site, allowing for selective electrophilic aromatic substitution (EAS) without affecting the pyrimidine ring.
-
Workup: Pour reaction mixture into ice water. The brominated solid precipitates. Filter and recrystallize from ethanol if necessary.
Step 3: Hydrochlorination
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Reagents: 3-Bromo intermediate, 4M HCl in Dioxane.
-
Procedure: Dissolve the free base in a minimal amount of dry methanol or THF. Add HCl/Dioxane dropwise at 0°C until pH < 2.
-
Isolation: Precipitate with diethyl ether, filter, and dry under vacuum.
Validated Reaction Workflow (DOT)
Caption: Synthetic pathway from cytosine to the final 3-bromo hydrochloride salt.
Applications in Drug Discovery[7][10]
Kinase Inhibition (ATP Mimicry)
The imidazo[1,2-c]pyrimidine scaffold is an isostere of the purine ring found in ATP.
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Binding Mode: The N1 and O5 (or NH) atoms can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR, CDK2).
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Role of Bromine: The bromine at C3 serves two purposes:
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Halogen Bonding: It can engage in halogen bonding interactions with backbone carbonyls in the binding pocket.
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Synthetic Handle: It acts as a leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups, expanding the molecule into the hydrophobic pocket of the enzyme.
-
Antiviral & Antimycotic Activity
Derivatives of this scaffold have shown efficacy against:
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Human Hepatitis B Virus (HBV): By interfering with viral DNA replication.
-
Fungal CYP51: The nitrogen-rich core can coordinate with the heme iron of fungal cytochrome P450 enzymes, inhibiting sterol biosynthesis.
References
-
Gojdka, B., et al. (2025).[9] New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Institute of Molecular and Translational Medicine.[10] Retrieved from [Link]
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PubChem. (2025).[11] Imidazo[1,2-c]pyrimidine Structure and Properties. National Library of Medicine. Retrieved from [Link]
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Boukhallout, F. E., et al. (2025).[9][12] Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. ResearchGate. Retrieved from [Link]
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